![molecular formula C5H10N2 B1396186 Bicyclo[1.1.1]pentane-1,3-diamine CAS No. 148561-75-5](/img/structure/B1396186.png)
Bicyclo[1.1.1]pentane-1,3-diamine
Overview
Description
Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . Bicyclo[1.1.1]pentane-1,3-diamine is a derivative of this compound.
Synthesis Analysis
Bicyclo[1.1.1]pentane (BCP) can mimic the para-substituted phenyl ring in biologically active compounds . Since then, bicyclo[1.1.1]pentanes have been playing an important role in chemistry . Synthesis and applications of BCPs are already covered in at least 9 recent reviews . The reaction proceeds by a nucleophilic substitution on a bench-stable precursor 1,3-diodobicyclo-[1.1.1]-pentane (DIBCP) .Molecular Structure Analysis
The molecular structure of Bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each .Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . Conferring various beneficial properties compared with their aromatic “parents,” BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .Scientific Research Applications
Drug Design Bioisostere
Bicyclo[1.1.1]pentane-1,3-diamine (BCP) is gaining attention as a bioisostere in drug design due to its ability to replace benzene, t-butyl, and alkyne moieties. This application is significant because BCP can impart physicochemical benefits to drug candidates, potentially leading to the development of novel drugs with improved efficacy and safety profiles .
Synthesis of Biologically-Relevant Targets
The compound’s chemistry allows for broad substrate scope and functional group tolerance, which is crucial in synthesizing BCP analogues of peptides, nucleosides, and pharmaceuticals. This versatility makes it a valuable tool in the synthesis of complex biological molecules .
Visible Light-Induced Synthesis
BCP derivatives are synthesized using methods that involve visible light-induced processes. These methods are important for creating 1,3-disubstituted BCP ketones, a class of bioisosteres with para-substituted aromatic rings, which are scarce in literature but have potential applications in various fields including medicinal chemistry .
Large-Scale Synthesis and Modifications
There is also a focus on the large-scale synthesis and modifications of BCP derivatives. This includes the construction of the BCP core on a kilogram scale and subsequent transformations to obtain various BCP-derived compounds. Such scalability is crucial for industrial applications and pharmaceutical production .
Mechanism of Action
Target of Action
Bicyclo[1.1.1]pentane-1,3-diamine (BCP) is a synthetic compound that has been used in various chemical reactions . .
Mode of Action
The mode of action of BCP is primarily through its chemical reactivity. It has been used in cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reactions . In these reactions, radicals derived from diazo esters perform an addition reaction onto [1.1.1]propellane to afford BCP radicals . The BCP radicals then undergo cross-coupling with a corresponding Breslow intermediate radical to form a disubstituted BCP ketone .
Biochemical Pathways
Its derivatives, such as 1,3-disubstituted bcp ketones, can potentially interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The pharmacokinetics of BCP and its derivatives would depend on their specific chemical structures. For instance, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound containing a BCP core could be influenced by the nature and position of the substituents on the BCP core . .
Result of Action
The result of BCP’s action is primarily seen in the formation of new chemical compounds. For example, in the cooperative NHC and iridium dual-catalyzed three-component reaction, BCP is involved in the formation of disubstituted BCP ketones . These ketones can be used as intermediates in further chemical reactions.
Safety and Hazards
Future Directions
Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . The introduction of this sp3-rich scaffold as a potential bioisostere for para-substituted benzene rings was a highly attractive prospect not only chemically but also from an intellectual property perspective . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c6-4-1-5(7,2-4)3-4/h1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAJEURIVBSWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[1.1.1]pentane-1,3-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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